molecular formula C16H13NO2S B8512114 7-benzoyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one CAS No. 61085-33-4

7-benzoyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B8512114
CAS RN: 61085-33-4
M. Wt: 283.3 g/mol
InChI Key: OWFDJANJVJCVAH-UHFFFAOYSA-N
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Patent
US04045576

Procedure details

A solution of 300 g. (1.52 mole) of 2-aminobenzophenone in 4 liters of methylene chloride was chilled to -40° C. and then treated with 204 g. (1.52 mole) of the ethyl α-(methylthio)acetate dissolved in 5 liters of methylene chloride. The reaction mixture was then cooled to -65° C. and treated dropwise with 500 ml. of a methylene chloride solution containing 164 g. (1.52 mole) of t-butylhypochlorite. After addition was complete, stirring was continued for 2 hr. at -70° C. treated with 182 g. (1.8 mole) of triethylamine and allowed to come to room temperature overnight. The methylene chloride solution was washed twice with 3 liters of ice water followed by drying over sodium sulfate and concentrating the dried solution to a yellow oil under reduced pressure. The oil was taken into 1.5 liters of methanol treated with 1 liter of 1N hydrochloric acid and refluxed for 2 hrs. After cooling in an ice bath 343 g. (79.9%) of crude produce was recovered after filtering and drying. Two recrystallizations from toluene gave creamy white flakes; m.p. 130° C.
Quantity
1.52 mol
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
1.52 mol
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
1.52 mol
Type
reactant
Reaction Step Three
Quantity
1.8 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[CH3:16][S:17][CH2:18][C:19](OCC)=[O:20].C(OCl)(C)(C)C.C(N(CC)CC)C>C(Cl)Cl>[C:4]([C:3]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:2]=1[NH:1][C:19](=[O:20])[CH:18]2[S:17][CH3:16])(=[O:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1.52 mol
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
Quantity
4 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.52 mol
Type
reactant
Smiles
CSCC(=O)OCC
Name
Quantity
5 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.52 mol
Type
reactant
Smiles
C(C)(C)(C)OCl
Step Four
Name
Quantity
1.8 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with 204 g
ADDITION
Type
ADDITION
Details
treated dropwise with 500 ml
ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
at -70° C. treated with 182 g
WAIT
Type
WAIT
Details
to come to room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The methylene chloride solution was washed twice with 3 liters of ice water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the dried solution to a yellow oil under reduced pressure
ADDITION
Type
ADDITION
Details
treated with 1 liter of 1N hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath 343 g
CUSTOM
Type
CUSTOM
Details
(79.9%) of crude produce
CUSTOM
Type
CUSTOM
Details
was recovered
FILTRATION
Type
FILTRATION
Details
after filtering
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
Two recrystallizations from toluene
CUSTOM
Type
CUSTOM
Details
gave creamy white flakes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C(C(NC12)=O)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.